Cobomarsen

Description

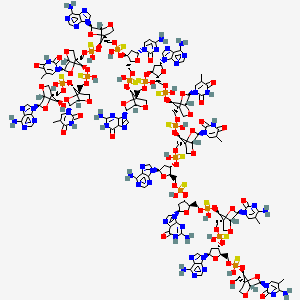

This compound is a locked nucleic acid (LNA)-based oligonucleotide inhibitor of microRNA (miRNA) 155 (miR-155), with potential antineoplastic activity. Upon administration, this compound targets, binds to and inhibits miR-155. This silences miR-155 and prevents the translation of certain tumor promoting genes, which leads to the induction of cancer cell apoptosis and the inhibition of tumor cell growth. miR-155, an oncogenic single-stranded, non-coding RNA that is critical to the regulation of gene expression, is overexpressed in certain tumor cell types. Up-regulation of miR-155 plays a key role in increased tumor cell proliferation and survival. The LNA is an RNA analog in which the ribose ring is locked in a particular confirmation that increases stability. Compared to the unmodified oligonucleotide, the LNA-modified oligonucleotide shows increased affinity for its target miR-155.

single-stranded, chemically modified miR-155–targeting oligonucleotide

Properties

CAS No. |

1848257-52-2 |

|---|---|

Molecular Formula |

C148H177N52O77P13S13 |

Molecular Weight |

4736 g/mol |

IUPAC Name |

1-[(1R,3R,4R,7S)-1-[[[(1R,3R,4R,7S)-1-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(1R,3R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[[(2R,3S,5R)-2-[[[(1S,3R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(2R,3S,5R)-3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(1R,3R,4R,7S)-3-(6-aminopurin-9-yl)-7-[[(1R,3R,4R,7S)-7-[[(1R,3R,4R,7S)-7-[[(1R,3R,4R,7S)-3-(6-aminopurin-9-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C148H177N52O77P13S13/c1-55-14-188(134(210)177-102(55)150)123-85-94(140(25-201,256-123)26-230-85)270-279(217,292)239-23-69-64(11-74(253-69)195-49-170-78-105(153)160-44-165-110(78)195)268-284(222,297)244-36-142-28-231-86(124(258-142)189-15-56(2)103(151)178-135(189)211)95(142)271-280(218,293)241-22-68-62(13-76(255-68)197-51-174-82-114(197)179-131(157)181-120(82)207)265-278(216,291)238-20-67-63(10-73(252-67)194-48-169-77-104(152)159-43-164-109(77)194)267-285(223,298)245-37-143-29-233-88(126(259-143)191-17-58(4)117(204)184-137(191)213)97(143)275-288(226,301)248-40-144-30-232-87(125(260-144)190-16-57(3)116(203)183-136(190)212)96(144)272-281(219,294)242-24-70-65(12-75(254-70)196-50-171-79-106(154)161-45-166-111(79)196)269-286(224,299)246-38-147-33-237-92(130(264-147)200-54-175-83-115(200)180-132(158)182-121(83)208)100(147)273-282(220,295)240-21-66-61(9-72(251-66)187-8-7-71(149)176-133(187)209)266-283(221,296)247-39-148-34-236-91(129(263-148)199-53-173-81-108(156)163-47-168-113(81)199)101(148)277-290(228,303)250-42-146-32-235-90(128(262-146)193-19-60(6)119(206)186-139(193)215)99(146)276-289(227,302)249-41-145-31-234-89(127(261-145)192-18-59(5)118(205)185-138(192)214)98(145)274-287(225,300)243-35-141-27-229-84(93(141)202)122(257-141)198-52-172-80-107(155)162-46-167-112(80)198/h7-8,14-19,43-54,61-70,72-76,84-101,122-130,201-202H,9-13,20-42H2,1-6H3,(H,216,291)(H,217,292)(H,218,293)(H,219,294)(H,220,295)(H,221,296)(H,222,297)(H,223,298)(H,224,299)(H,225,300)(H,226,301)(H,227,302)(H,228,303)(H2,149,176,209)(H2,150,177,210)(H2,151,178,211)(H2,152,159,164)(H2,153,160,165)(H2,154,161,166)(H2,155,162,167)(H2,156,163,168)(H,183,203,212)(H,184,204,213)(H,185,205,214)(H,186,206,215)(H3,157,179,181,207)(H3,158,180,182,208)/t61-,62-,63-,64-,65-,66+,67+,68+,69+,70+,72+,73+,74+,75+,76+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93-,94-,95-,96-,97-,98-,99-,100-,101-,122+,123+,124+,125+,126+,127+,128+,129+,130+,140-,141+,142+,143+,144+,145+,146+,147+,148+,278?,279?,280?,281?,282?,283?,284?,285?,286?,287?,288?,289?,290?/m0/s1 |

InChI Key |

NNUHKSNTEOVPHV-XHZCTNOISA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)COP(=S)(O)O[C@H]4[C@@H]5[C@@H](O[C@]4(CO5)COP(=S)(O)O[C@H]6C[C@@H](O[C@@H]6COP(=S)(O)O[C@H]7C[C@@H](O[C@@H]7COP(=S)(O)O[C@H]8[C@@H]9[C@@H](O[C@]8(CO9)COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@]12CO[C@H]([C@@H]1OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@]13CO[C@H]([C@@H]1OP(=S)(O)OC[C@]14CO[C@H]([C@@H]1OP(=S)(O)OC[C@]15CO[C@H]([C@@H]1OP(=S)(O)OC[C@]16CO[C@H]([C@@H]1O)[C@@H](O6)N1C=NC6=C(N=CN=C61)N)[C@@H](O5)N1C=C(C(=O)NC1=O)C)[C@@H](O4)N1C=C(C(=O)NC1=O)C)[C@@H](O3)N1C=NC3=C(N=CN=C31)N)[C@@H](O2)N1C=NC2=C1N=C(NC2=O)N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)COP(=S)(O)OC4C5C(OC4(CO5)COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8C9C(OC8(CO9)COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1C2C(OC1(CO2)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC12COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC13COC(C1OP(=S)(O)OCC14COC(C1OP(=S)(O)OCC15COC(C1OP(=S)(O)OCC16COC(C1O)C(O6)N1C=NC6=C(N=CN=C61)N)C(O5)N1C=C(C(=O)NC1=O)C)C(O4)N1C=C(C(=O)NC1=O)C)C(O3)N1C=NC3=C(N=CN=C31)N)C(O2)N1C=NC2=C1N=C(NC2=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Cobomarsen's Mechanism of Action in T-Cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cobomarsen (MRG-106) is an investigational antisense oligonucleotide that functions as a specific inhibitor of microRNA-155 (miR-155). In various T-cell lymphomas, miR-155 is frequently overexpressed and acts as an oncomiR, promoting cell proliferation, survival, and evasion of apoptosis. This compound is designed to sequester and degrade mature miR-155, thereby de-repressing its target genes. This action leads to the coordinated downregulation of multiple oncogenic signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. The net effect of miR-155 inhibition by this compound is a reduction in tumor cell proliferation and an induction of apoptosis. Preclinical and clinical studies have demonstrated the potential of this compound as a therapeutic agent in T-cell lymphomas, particularly in cutaneous T-cell lymphoma (CTCL). This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanism of Action: Inhibition of miR-155

This compound is a locked nucleic acid (LNA)-modified antisense oligonucleotide designed to be a highly stable and specific inhibitor of miR-155.[1][2] The core of its mechanism of action lies in its ability to bind to mature miR-155 with high affinity, leading to its sequestration and subsequent degradation. This prevents miR-155 from binding to the 3' untranslated region (3' UTR) of its target messenger RNAs (mRNAs).

MicroRNA-155 is a key regulator of gene expression in hematopoietic cells and is implicated in the pathogenesis of various hematological malignancies, including T-cell lymphomas.[3][4] Its overexpression in malignant T-cells leads to the downregulation of a suite of target genes that are involved in tumor suppression, cell cycle control, and apoptosis. By inhibiting miR-155, this compound effectively "releases the brakes" on these target genes, restoring their expression and leading to anti-tumor effects.[5]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in T-cell lymphoma.

Quantitative Data from Preclinical and Clinical Studies

The anti-tumor activity of this compound has been evaluated in both preclinical models and clinical trials in patients with T-cell lymphomas. The following tables summarize key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound in T-Cell Lymphoma Cell Lines

| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |

| MF and HTLV-1+ CTCL cells | Cutaneous T-Cell Lymphoma | 10 μM | Reduced cellular proliferation and induced apoptosis over 12 days. | [6] |

| Primary human activated T cells or MF cell lines | Cutaneous T-Cell Lymphoma | 10-50 μM | Reduced phosphorylation of AKT, ERK1/2, and STAT-3 over 7 days. | [6] |

Table 2: Clinical Efficacy of this compound in Cutaneous T-Cell Lymphoma (Phase 1 Trial)

| Parameter | Value | Patient Population | Reference |

| Improvement in mSWAT score | 91% of evaluable subjects (29 out of 32) | Mycosis Fungoides (MF) patients | [7] |

| ≥ 50% reduction in mSWAT score (Partial Response) | 52% of patients (11 out of 21) receiving >1 month of dosing | Mycosis Fungoides (MF) patients | [5][7] |

| Mean duration of response | 213 days (as of data cut-off) | Mycosis Fungoides (MF) patients with ≥ 50% mSWAT reduction | [7] |

| Objective Response Rate lasting at least 4 months (ORR4) | 8 patients | Mycosis Fungoides (MF) patients | [7] |

mSWAT: modified Severity Weighted Assessment Tool

Experimental Protocols

The following sections provide a summary of the key experimental methodologies used to evaluate the mechanism of action and efficacy of this compound. These protocols are based on published literature and may require optimization for specific experimental conditions.

Cell Culture and this compound Treatment

-

Cell Lines: Mycosis fungoides (MF) and human T-lymphotropic virus type 1 (HTLV-1+) positive cutaneous T-cell lymphoma (CTCL) cell lines are commonly used.[5]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and other necessary growth factors, in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound and a control oligonucleotide are delivered to the cells at specified concentrations (e.g., 10 µM).[6] Treatment duration can vary from hours to several days depending on the assay.[6]

Quantitative Real-Time PCR (qRT-PCR) for miR-155 and Target Genes

-

RNA Extraction: Total RNA is isolated from treated and untreated cells using a suitable RNA extraction kit.

-

Reverse Transcription: For mRNA analysis, reverse transcription is performed using a cDNA synthesis kit. For miRNA analysis, a specific miRNA reverse transcription kit is used.

-

qPCR: Quantitative PCR is performed using a real-time PCR system with specific primers for miR-155 and its target genes (e.g., CUX1, WEE1).[8] Relative expression levels are calculated using the delta-delta Ct method, with a suitable housekeeping gene for normalization.

Cell Proliferation and Apoptosis Assays

-

Proliferation Assay: Cell proliferation can be assessed using various methods, such as the MTS assay or a luminescence-based assay that measures metabolically active cells.[8] Cells are seeded in 96-well plates, treated with this compound or a control, and cell viability is measured at different time points (e.g., 48, 72, and 96 hours).[8]

-

Apoptosis Assay: Apoptosis is typically measured by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V positive cells are considered apoptotic. The percentage of apoptotic cells in the this compound-treated group is compared to the control group.[8]

Western Blotting for Signaling Proteins

-

Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells using a lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK1/2, STAT3).[6] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are typically used to prevent graft rejection.[8]

-

Tumor Implantation: Human T-cell lymphoma cell lines are injected subcutaneously into the flanks of the mice.

-

This compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or a control oligonucleotide is administered systemically (e.g., via intravenous injection).[8]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of miR-155 levels, target gene expression, and markers of proliferation and apoptosis.[8]

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a targeted therapeutic approach for T-cell lymphomas that leverages our understanding of the role of miR-155 in cancer biology. Its mechanism of action, centered on the specific inhibition of this oncomiR, leads to a cascade of anti-tumor effects through the de-repression of tumor suppressor genes and the downregulation of key survival pathways. The quantitative data from preclinical and clinical studies provide a strong rationale for its continued development. The experimental protocols outlined in this guide serve as a foundation for further research into the therapeutic potential of this compound and other miR-targeted therapies.

References

- 1. This compound, an oligonucleotide inhibitor of miR-155, co-ordinately regulates multiple survival pathways to reduce cellular proliferation and survival in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Viridian Therapeutics, Inc. - Miragen Therapeutics to Present First this compound Phase 1 Clinical Trial Data From Patients With Adult T-Cell Leukemia/lymphoma and New Interim Data From Patients With Mycosis Fungoides at the 2018 American Society of Clinical Oncology Annual Meeting [investors.viridiantherapeutics.com]

- 6. targetedonc.com [targetedonc.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, an Oligonucleotide Inhibitor of miR-155, Slows DLBCL Tumor Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Role of miR-155 Inhibition by Cobomarsen in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MicroRNA-155 (miR-155) is a small non-coding RNA that has been identified as a key oncomiR, playing a significant role in the pathogenesis of various hematological malignancies and solid tumors. Its overexpression is associated with increased cell proliferation, survival, and resistance to therapy. Cobomarsen (formerly MRG-106) is a synthetic oligonucleotide inhibitor of miR-155 that has been investigated as a therapeutic agent in several cancers, most notably in Cutaneous T-Cell Lymphoma (CTCL). This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core concepts through signaling pathway and workflow diagrams.

Introduction to miR-155 and this compound

MicroRNA-155 is a well-studied miRNA that is upregulated in many cancers, including various lymphomas and leukemias, as well as solid tumors of the breast, lung, and colon.[1][2][3] It functions by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[4] This post-transcriptional regulation affects a multitude of genes involved in critical cellular processes such as apoptosis, proliferation, and differentiation.[4] In cancer, the elevated expression of miR-155 contributes to the malignant phenotype by suppressing tumor suppressor genes and promoting oncogenic signaling pathways.[1][5]

This compound is a locked nucleic acid (LNA)-based antisense oligonucleotide designed to be a specific and potent inhibitor of miR-155.[6] The LNA modification enhances its binding affinity and stability.[6] By sequestering mature miR-155, this compound prevents it from interacting with its target mRNAs, thereby "de-repressing" the expression of tumor-suppressor genes and inhibiting the oncogenic signaling driven by miR-155.[6][7] This mechanism leads to reduced cancer cell proliferation and survival.[7]

Mechanism of Action of this compound

This compound's primary mechanism of action is the specific inhibition of miR-155, which in turn modulates multiple downstream signaling pathways implicated in cancer pathogenesis.[7][8] In vitro and in vivo studies have demonstrated that this compound treatment leads to a reduction in cancer cell proliferation and an induction of apoptosis.[8][9] This is achieved through the coordinated regulation of several key survival pathways.[7]

Key Signaling Pathways Modulated by this compound

Inhibition of miR-155 by this compound has been shown to impact the following critical signaling pathways:

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is frequently activated in hematological malignancies and promotes cell survival and proliferation. This compound has been shown to inhibit this pathway.[7][8]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway is another crucial regulator of cell growth and survival. Inhibition of this pathway has been observed following this compound treatment.[5][7][8]

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase/protein kinase B pathway is a central node in cell survival signaling, and its inhibition is a key outcome of this compound activity.[7][8]

The diagram below illustrates the mechanism of action of this compound in inhibiting miR-155 and its downstream effects on these key signaling pathways.

Quantitative Data from Preclinical and Clinical Studies

This compound has been evaluated in both preclinical models and clinical trials, primarily in patients with CTCL and other hematological malignancies. The following tables summarize key quantitative data from these studies.

Table 1: Phase 1 Clinical Trial of this compound in Mycosis Fungoides (MF)

| Parameter | Value | Reference |

| Patient Population | ||

| Number of Subjects (IV/SC) | 38 | [10][11] |

| Gender | 25 Male / 13 Female | [10][11] |

| Median Age (years) | 59 | [10][11] |

| Disease Stage | Stage I-III Mycosis Fungoides | [10][11] |

| Dosing Regimens | ||

| Intralesional Injection | 75 mg/dose | [10][12] |

| Subcutaneous (SC) / IV Infusion | 300, 600, or 900 mg/dose | [10][12] |

| Efficacy | ||

| Improvement in mSWAT Score (evaluable subjects) | 91% (29 out of 32) | [10][12] |

| >50% Reduction in mSWAT Score (>1 month dosing) | 52% (11 out of 21) | [10][12] |

| Mean Duration of Response (n=11) | 213 days | [10] |

| Safety | ||

| Most Common Adverse Events (>15% of subjects) | Fatigue, neutropenia, injection site pain, nausea, pruritus, headache | [10][11] |

| Dose Limiting Toxicities (DLTs) | Grade 3 worsening pruritus, Grade 3 tumor flare | [10][12] |

mSWAT: modified Severity Weighted Assessment Tool

Table 2: Preclinical and Phase 2 Clinical Trial Information

| Study Type | Cancer Type | Key Findings | Reference |

| Preclinical (In Vitro) | Diffuse Large B-cell Lymphoma (DLBCL) | This compound decreased cell proliferation and induced apoptosis in ABC-DLBCL cell lines. | [9][13] |

| Preclinical (In Vivo) | DLBCL Xenograft Model | Intravenous administration of this compound reduced tumor volume and triggered apoptosis. | [9][13] |

| Phase 2 (SOLAR Trial) | Mycosis Fungoides (CTCL) | Preliminary data suggested a lack of compelling results for the primary endpoint (ORR4) compared to vorinostat. However, a treatment effect in favor of this compound was indicated for the secondary endpoint of Progression-Free Survival (PFS). The drug was well-tolerated. | [14][15] |

ORR4: Objective skin response of at least four months duration

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the research of this compound and miR-155.

Quantification of miR-155 Expression by RT-qPCR

Objective: To measure the relative expression levels of miR-155 in tissue samples or cell lines.

Protocol:

-

RNA Extraction: Total RNA, including small RNAs, is extracted from cells or tissues using a suitable kit (e.g., mirVana miRNA Isolation Kit).

-

Reverse Transcription (RT): A specific stem-loop RT primer for miR-155 is used to reverse transcribe the mature miRNA into cDNA.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with a forward primer specific to the miR-155 sequence and a universal reverse primer. A TaqMan probe can be used for enhanced specificity.

-

Data Analysis: The expression of miR-155 is normalized to a stable endogenous control (e.g., RNU6B). The relative expression is calculated using the 2-ΔΔCt method.

In Situ Hybridization (ISH) for miR-155 Localization

Objective: To visualize the localization of miR-155 within tissue sections.

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.

-

Probe Hybridization: A digoxigenin (DIG)-labeled LNA probe complementary to the mature miR-155 sequence is hybridized to the tissue sections.

-

Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase (AP). A colorimetric substrate (e.g., NBT/BCIP) is then added to produce a visible precipitate where the miRNA is located.

-

Microscopy: The stained slides are imaged using a bright-field microscope.

The diagram below outlines a general workflow for evaluating the efficacy of this compound.

Conclusion and Future Directions

This compound has demonstrated a clear mechanism of action through the inhibition of miR-155, leading to the modulation of key oncogenic signaling pathways and subsequent anti-tumor effects in preclinical models. Clinical trials have established its safety profile and shown clinical activity, particularly in CTCL.[10][11] While the Phase 2 SOLAR trial did not meet its primary endpoint, the observed effect on progression-free survival suggests a potential therapeutic benefit that warrants further investigation.[14][15]

Future research should focus on identifying patient populations that are most likely to respond to this compound, potentially through the use of predictive biomarkers. Combination therapies, where this compound is used to sensitize tumors to other anti-cancer agents, also represent a promising avenue for future clinical development. The continued exploration of miR-155 as a therapeutic target and the development of next-generation inhibitors remain important areas of research in oncology.

References

- 1. MicroRNA-155 and Its Role in Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prognostic and Clinicopathological Significance of MiR-155 in Hematologic Malignancies: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. miR-155 as a diagnostic and prognostic marker in hematological and solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. miR-155 induced transcriptome changes in the MCF-7 breast cancer cell line leads to enhanced mitogen activated protein kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. This compound, an oligonucleotide inhibitor of miR-155, co-ordinately regulates multiple survival pathways to reduce cellular proliferation and survival in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, an Oligonucleotide Inhibitor of miR-155, Slows DLBCL Tumor Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phase 1 Trial of this compound, an Inhibitor of Mir-155, in Cutaneous T Cell Lymphoma | Semantic Scholar [semanticscholar.org]

- 12. ashpublications.org [ashpublications.org]

- 13. This compound, an Oligonucleotide Inhibitor of miR-155, Slows DLBCL Tumor Cell Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SOLAR: Efficacy and Safety of this compound (MRG-106) vs. Active Comparator in Subjects With Mycosis Fungoides [clin.larvol.com]

- 15. Viridian Therapeutics, Inc. - miRagen Announces Internal Review of Preliminary Topline Data for the Phase 2 SOLAR Clinical Trial of this compound in Patients with Cutaneous T-Cell Lymphoma (CTCL) [investors.viridiantherapeutics.com]

Cobomarsen: A Technical Guide to a Locked Nucleic Acid Oligonucleotide Inhibitor of miR-155

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobomarsen (MRG-106) is an innovative therapeutic agent representing a significant advancement in the field of oligonucleotide-based therapies. As a locked nucleic acid (LNA) modified antisense oligonucleotide, it is specifically engineered to inhibit microRNA-155 (miR-155), a key regulator of cellular pathways implicated in various hematological malignancies. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and associated experimental methodologies. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering in-depth insights into the scientific foundation and therapeutic potential of this targeted molecular therapy.

Introduction to this compound

This compound is a synthetic oligonucleotide designed to be a potent and specific inhibitor of miR-155.[1][2][3] MicroRNA-155 is a small non-coding RNA that plays a crucial role in the regulation of gene expression.[4] Its overexpression has been linked to the pathogenesis of various cancers, particularly hematological malignancies such as cutaneous T-cell lymphoma (CTCL) and diffuse large B-cell lymphoma (DLBCL), by promoting cell proliferation and survival.[4][5][6] this compound's structure incorporates locked nucleic acid (LNA) modifications, which enhance its stability and binding affinity for miR-155, thereby effectively sequestering and inhibiting its function.[4] This targeted inhibition leads to the de-repression of miR-155's target genes, ultimately resulting in reduced tumor cell proliferation and the induction of apoptosis.[1][3][6]

Mechanism of Action

This compound functions through a highly specific antisense mechanism. Upon entering a cell, the LNA-modified oligonucleotide binds with high affinity to the mature miR-155 molecule. This binding event forms a stable duplex, which sterically hinders the interaction of miR-155 with its target messenger RNAs (mRNAs). By preventing miR-155 from binding to the 3' untranslated region (3' UTR) of its target mRNAs, this compound effectively de-represses the translation of these target genes.

The downstream effects of miR-155 inhibition by this compound are multifaceted, impacting several critical signaling pathways that are often dysregulated in cancer. Notably, this compound has been shown to modulate the JAK/STAT, MAPK/ERK, and PI3K/AKT signaling pathways, all of which are associated with cell survival and proliferation.[1][3] The coordinated regulation of these pathways ultimately leads to a reduction in cellular proliferation and the induction of apoptosis in malignant cells.[1][3]

References

- 1. This compound, an Oligonucleotide Inhibitor of miR-155, Slows DLBCL Tumor Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SOLAR: Efficacy and Safety of this compound (MRG-106) vs. Active Comparator in Subjects With Mycosis Fungoides [clin.larvol.com]

- 3. This compound, an oligonucleotide inhibitor of miR-155, co-ordinately regulates multiple survival pathways to reduce cellular proliferation and survival in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an Oligonucleotide Inhibitor of miR-155, Slows DLBCL Tumor Cell Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Cobomarsen's Modulation of Gene Pathways in Cell Survival: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of cobomarsen, an oligonucleotide inhibitor of microRNA-155 (miR-155), and its effects on critical cell survival pathways. It details the molecular mechanism, summarizes quantitative data from key experiments, and provides methodologies for reproducing the cited research.

Introduction: Targeting miR-155 with this compound

MicroRNA-155 (miR-155) is a small non-coding RNA that has been identified as an oncomiR, a microRNA that promotes cancer development and progression.[1][2] Its overexpression is linked to a poor prognosis in various hematological malignancies, including cutaneous T-cell lymphoma (CTCL) and diffuse large B-cell lymphoma (DLBCL).[3][4] miR-155 exerts its oncogenic effects by downregulating the expression of numerous tumor suppressor genes, thereby promoting cellular proliferation, inhibiting apoptosis, and sustaining survival signaling.[1][5]

This compound (formerly MRG-106) is a synthetic, locked nucleic acid (LNA)-based oligonucleotide designed to specifically target and inhibit miR-155.[3][5] By binding to mature miR-155, this compound prevents it from interacting with its target messenger RNAs (mRNAs), which de-represses the translation of tumor-suppressing proteins.[5] This action leads to a coordinated downregulation of multiple cell survival pathways, a reduction in cell proliferation, and the induction of apoptosis in cancer cells.[3][6]

Mechanism of Action

This compound's primary mechanism is the specific and potent inhibition of miR-155. As a chemically modified antisense oligonucleotide, it binds with high affinity to the mature miR-155 strand, leading to its functional inactivation. This prevents the miR-155-induced silencing complex (miRISC) from binding to the 3' untranslated region (3'-UTR) of its target mRNAs. The subsequent restoration of target gene expression is the foundational step through which this compound exerts its anti-neoplastic effects.

Impact on Key Cell Survival Pathways

Research has demonstrated that this compound's inhibition of miR-155 leads to the simultaneous downregulation of several key signaling pathways critical for cancer cell survival and proliferation.[3] These include the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways.[3][7]

-

PI3K/AKT Pathway: This pathway is central to cell growth, survival, and metabolism. miR-155 can promote this pathway by targeting inhibitors like the phosphatase and tensin homolog (PTEN).[2] By inhibiting miR-155, this compound can restore PTEN levels, leading to reduced phosphorylation and activation of AKT.[2][7]

-

JAK/STAT Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is often constitutively active in hematological malignancies. miR-155 targets the Suppressor of Cytokine Signaling 1 (SOCS1) protein, a key negative regulator of this pathway.[4] this compound treatment de-represses SOCS1, leading to decreased STAT3 phosphorylation and reduced survival signaling.[7][8]

-

MAPK/ERK Pathway: This pathway regulates cell proliferation and differentiation. This compound treatment has been shown to reduce the phosphorylation of ERK1/2, a key downstream effector of the MAPK pathway, thereby contributing to its anti-proliferative effects.[7]

Quantitative Effects on Cellular Processes

This compound has been shown to significantly reduce cell viability and induce apoptosis across multiple cancer cell lines.

Data on Cell Proliferation and Apoptosis

The following tables summarize the quantitative effects of this compound on cell proliferation and apoptosis in DLBCL cell lines.

Table 1: Effect of this compound on Cell Proliferation in DLBCL Cell Lines

| Cell Line | Treatment | Duration | Proliferation (Ratio of this compound/Control RLU) | P-value |

|---|---|---|---|---|

| U2932 | 10 µM this compound | 96 hours | ~0.65 | < 0.01 |

| OCI-LY3 | 10 µM this compound | 96 hours | ~0.75 | < 0.05 |

| RCK8 | 10 µM this compound | 96 hours | ~0.80 | < 0.05 |

Data derived from luminescence-based cell viability assays.[9]

Table 2: Induction of Late Apoptosis by this compound in DLBCL Cell Lines

| Cell Line | Treatment | Duration | % Late Apoptotic Cells (Annexin V+/PI+) |

|---|---|---|---|

| U2932 | 10 µM this compound | 96 hours | Significant Increase vs. Control |

| OCI-LY3 | 10 µM this compound | 96 hours | Significant Increase vs. Control |

| RCK8 | 10 µM this compound | 96 hours | Significant Increase vs. Control |

Data derived from Annexin V and Propidium Iodide (PI) flow cytometry analysis.[6][9]

Data on Derepression of miR-155 Target Genes

Inhibition of miR-155 by this compound restores the expression of its direct gene targets.

Table 3: Derepression of Direct miR-155 Target Genes by this compound in vivo

| Gene Target | Treatment (1 mg/kg this compound) | Fold Change in Expression (vs. Control) | P-value |

|---|---|---|---|

| CUX1 | In U2932 Xenograft | ~1.5 | < 0.01 |

| WEE1 | In U2932 Xenograft | ~1.7 | < 0.001 |

| SHIP1 (INPP5D) | In U2932 Xenograft | ~1.5 | < 0.01 |

| FOXO3a | In U2932 Xenograft | ~1.4 | < 0.05 |

Data derived from qRT-PCR analysis of tumor tissue from xenograft mouse models.[9][10]

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of this compound.

In Vitro Cell-Based Assays

References

- 1. MicroRNA-155 regulates the proliferation, cell cycle, apoptosis and migration of colon cancer cells and targets CBL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of miR-155 in Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an oligonucleotide inhibitor of miR-155, co-ordinately regulates multiple survival pathways to reduce cellular proliferation and survival in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

- 6. This compound, an Oligonucleotide Inhibitor of miR-155, Slows DLBCL Tumor Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Pharmacodynamics of Cobomarsen: A Deep Dive into its Anti-B-cell Lymphoma Activity

For Researchers, Scientists, and Drug Development Professionals

Cobomarsen (formerly MRG-106) is a synthetic oligonucleotide inhibitor of microRNA-155 (miR-155), a small non-coding RNA implicated in the pathogenesis of various cancers, including B-cell lymphomas. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on cellular pathways, and preclinical and clinical efficacy.

Mechanism of Action: Targeting an Oncogenic MicroRNA

This compound is a locked nucleic acid (LNA)-modified antisense oligonucleotide designed to specifically bind to and inhibit the function of mature miR-155.[1] MiR-155 is recognized as an "oncomiR" due to its role in promoting cell proliferation, survival, and differentiation, while inhibiting apoptosis.[2][3] In B-cell malignancies, particularly the aggressive activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), miR-155 is frequently overexpressed and serves as a potential diagnostic and prognostic biomarker.[2][4][5]

By binding to miR-155, this compound prevents it from interacting with its target messenger RNAs (mRNAs). This "de-repression" of miR-155 target genes reactivates downstream pathways that suppress tumor growth and induce apoptosis.[1][6]

Impact on Key Signaling Pathways in B-cell Lymphoma

Preclinical studies have demonstrated that this compound's inhibition of miR-155 leads to the coordinated regulation of multiple survival pathways crucial for B-cell lymphoma pathogenesis.[1][7] These include:

-

PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. This compound treatment has been shown to reduce the phosphorylation of AKT, a key downstream effector of this pathway.[1][7]

-

JAK/STAT Pathway: Constitutive activation of the JAK/STAT pathway is a hallmark of many lymphomas. This compound has been observed to decrease the phosphorylation of STAT3.[1][7]

-

MAPK/ERK Pathway: This pathway is involved in cell growth and differentiation. Inhibition of miR-155 by this compound leads to reduced phosphorylation of ERK1/2.[1][7]

The simultaneous inhibition of these critical survival pathways underscores the potent and multi-faceted anti-tumor effect of this compound.

Quantitative In Vitro Efficacy

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various B-cell lymphoma cell lines, particularly those with high endogenous miR-155 expression.

| Cell Line | Type | This compound Concentration | Duration | Effect | Reference |

| U2932 | ABC-DLBCL | 10 µM | 48-96 h | Reduced cell proliferation and induced apoptosis | [7] |

| OCI-LY3 | ABC-DLBCL | 10 µM | 48-96 h | Reduced cell proliferation and induced apoptosis | [7] |

| RCK8 | B-cell Lymphoma | 10 µM | 48-96 h | Reduced cell proliferation and induced apoptosis | [7] |

| ABC-DLBCL lines | ABC-DLBCL | Not specified | Not specified | Decreased cell proliferation and induced apoptosis | [2][4][5] |

In Vivo Preclinical Data

In vivo studies using xenograft mouse models of B-cell lymphoma have corroborated the in vitro findings, demonstrating this compound's ability to control tumor growth.

| Animal Model | Cell Line | This compound Dosage | Administration | Outcome | Reference |

| NSG Mice | U2932 (ABC-DLBCL) | 1 mg/kg | Intravenous (days 0, 2, 4, and 7) | Inhibited tumor growth, with significant reduction at days 7 and 10 | [6][7] |

| NSG Mice | ABC-DLBCL | Not specified | Intravenous | Reduced tumor volume, triggered apoptosis, and de-repressed miR-155 target genes | [4][5] |

Clinical Pharmacodynamics and Efficacy

This compound has been evaluated in Phase 1 and 2 clinical trials for various hematologic malignancies, including B-cell lymphomas.[8][9] A Phase 1 trial included patients with diffuse large B-cell lymphoma (DLBCL).[9][10] While the development for some indications has been discontinued, these early studies provided valuable insights into the drug's safety and activity.[11] In a patient with aggressive ABC-DLBCL, this compound treatment led to reduced and stabilized tumor growth without significant toxic effects.[4]

Experimental Protocols

In Vitro Cell Proliferation and Apoptosis Assays

-

Cell Culture: B-cell lymphoma cell lines (e.g., U2932, OCI-LY3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or a control oligonucleotide for specified durations (e.g., 48-96 hours).

-

Proliferation Assay: Cell viability and proliferation are assessed using standard methods such as MTT or WST-1 assays, which measure metabolic activity.

-

Apoptosis Assay: Apoptosis is quantified using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V identifies early apoptotic cells, while PI stains late apoptotic and necrotic cells.[2][4]

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice, such as NOD-scid gamma (NSG) mice, are used to prevent rejection of human tumor cells.

-

Tumor Implantation: A specified number of B-cell lymphoma cells (e.g., 10 million U2932 cells) are subcutaneously injected into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound or a control is administered, typically via intravenous injection, at a specified dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of miR-155 target gene expression (e.g., by qRT-PCR) and to assess markers of apoptosis (e.g., by immunohistochemistry for cleaved caspase-3).[6]

Conclusion

This compound represents a targeted therapeutic approach for B-cell lymphomas characterized by high levels of miR-155. Its mechanism of action, involving the de-repression of multiple tumor-suppressive pathways through the specific inhibition of an oncomiR, has been well-characterized in preclinical models. By simultaneously impacting key survival pathways like PI3K/AKT, JAK/STAT, and MAPK/ERK, this compound effectively reduces cell proliferation and induces apoptosis in malignant B-cells. The in vitro and in vivo data provide a strong rationale for its therapeutic potential. While clinical development has faced challenges, the pharmacodynamic profile of this compound continues to validate miR-155 as a compelling target in B-cell malignancies.

References

- 1. This compound, an oligonucleotide inhibitor of miR-155, co-ordinately regulates multiple survival pathways to reduce cellular proliferation and survival in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound, an Oligonucleotide Inhibitor of miR-155, Slows DLBCL Tumor Cell Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, an Oligonucleotide Inhibitor of miR-155, Slows DLBCL Tumor Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. | BioWorld [bioworld.com]

- 10. targetedonc.com [targetedonc.com]

- 11. This compound - Viridian Therapeutics - AdisInsight [adisinsight.springer.com]

Cobomarsen's Impact on Apoptosis and Cell Proliferation in DLBCL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence demonstrating the effects of cobomarsen on apoptosis and cell proliferation in Diffuse Large B-cell Lymphoma (DLBCL). This compound is an oligonucleotide inhibitor of microRNA-155 (miR-155), a key oncogenic driver in various B-cell malignancies, including the aggressive Activated B-Cell (ABC) subtype of DLBCL.[1][2][3] This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a single-stranded, chemically modified oligonucleotide designed to specifically bind to and inhibit the function of miR-155.[4] In DLBCL, particularly the ABC subtype, miR-155 is highly expressed and plays a crucial role in promoting cell survival and proliferation by suppressing the expression of several tumor suppressor genes.[1][5] By sequestering miR-155, this compound "de-represses" these target genes, leading to a cascade of events that ultimately inhibit tumor cell growth and induce programmed cell death (apoptosis).[1][2][3]

Impact on Cell Proliferation

Preclinical studies have demonstrated that this compound effectively reduces the proliferation of DLBCL cell lines with high endogenous miR-155 expression.[1][2] The inhibitory effect on cell proliferation is time-dependent, with significant reductions observed after 72 and 96 hours of treatment.

Table 1: Effect of this compound on the Proliferation of DLBCL Cell Lines

| Cell Line | Treatment (10 µM) | Time Point | Ratio of Luminescence (this compound/Control Oligonucleotide) |

| U2932 | This compound | 48h | ~1.0 |

| 72h | ~0.85 | ||

| 96h | ~0.75 | ||

| OCI-LY3 | This compound | 48h | ~1.0 |

| 72h | ~0.8 | ||

| 96h | ~0.7 | ||

| RCK8 | This compound | 48h | ~1.0 |

| 72h | ~0.8 | ||

| 96h | ~0.65 |

Data is estimated from graphical representations in Anastasiadou et al., 2021 and presented as a ratio of relative light units (RLU) to illustrate the reduction in viable cells.

Induction of Apoptosis

This compound treatment has been shown to significantly induce apoptosis in ABC-DLBCL cell lines.[1][2][3] This is a key mechanism through which the inhibition of miR-155 exerts its anti-tumor effects.

Table 2: Induction of Late Apoptosis in DLBCL Cell Lines by this compound

| Cell Line | Treatment (10 µM) | Mean Percentage of Late Apoptotic Cells (Annexin V+/PI+) |

| U2932 | Untreated | ~5% |

| Control Oligonucleotide | ~8% | |

| This compound | ~20% | |

| OCI-LY3 | Untreated | ~3% |

| Control Oligonucleotide | ~5% | |

| This compound | ~15% | |

| RCK8 | Untreated | ~4% |

| Control Oligonucleotide | ~6% | |

| This compound | ~18% |

Data is estimated from graphical representations in Anastasiadou et al., 2021. Late apoptotic cells are those that stain positive for both Annexin V and Propidium Iodide (PI).

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in DLBCL

Caption: this compound inhibits miR-155, leading to de-repression of its targets and subsequent modulation of pro-survival and anti-proliferative signaling pathways in DLBCL.

Experimental Workflow for Assessing this compound's Effects

Caption: Workflow for in vitro evaluation of this compound's effects on DLBCL cell proliferation and apoptosis.

Experimental Protocols

Cell Culture

ABC-type DLBCL cell lines (U2932, OCI-LY3, and RCK8) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.[4]

Cell Proliferation Assay (CellTiter-Glo®)

-

Cell Seeding: Plate 2 x 10^4 cells per well in triplicate in a 96-well opaque-walled plate.

-

Treatment: Add this compound (10 µM final concentration) or a control oligonucleotide to the respective wells.

-

Incubation: Incubate the plate for 48, 72, and 96 hours.

-

Reagent Addition: At each time point, add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed 5 x 10^5 cells in a 6-well plate and treat with 10 µM of this compound or a control oligonucleotide.

-

Incubation: Incubate the cells for 96 hours.

-

Cell Harvesting: Harvest approximately one million cells from each treatment group.

-

Washing: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Staining: Resuspend the cells in 1X Binding Buffer and add APC Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., BioLegend's APC Annexin V Apoptosis Detection Kit with PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Gating Strategy:

-

Annexin V-negative / PI-negative cells are considered viable.

-

Annexin V-positive / PI-negative cells are in early apoptosis.

-

Annexin V-positive / PI-positive cells are in late apoptosis or are necrotic.

-

Annexin V-negative / PI-positive cells are considered necrotic.

-

-

Conclusion

The preclinical data strongly support the therapeutic potential of this compound in DLBCL, particularly in subtypes with high miR-155 expression.[1][2][3] By inhibiting this key oncomiR, this compound effectively reduces cell proliferation and induces apoptosis in DLBCL cells. The detailed protocols and pathway analyses provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel therapies for this challenging malignancy. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in patients with DLBCL.

References

Downstream Targets of Cobomarsen-Mediated miR-155 Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobomarsen (MRG-106) is a locked nucleic acid (LNA)-modified antisense oligonucleotide designed to be a potent and specific inhibitor of microRNA-155 (miR-155).[1] Overexpression of miR-155, an oncomiR, is implicated in the pathogenesis of various hematological malignancies and solid tumors, contributing to increased cell proliferation, survival, and drug resistance.[2][3][4] this compound represents a promising therapeutic strategy by targeting miR-155, thereby de-repressing its downstream target genes and inhibiting key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the downstream effects of this compound-mediated miR-155 inhibition, including quantitative data on target gene modulation, detailed experimental protocols, and visualization of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on miR-155 target gene expression, apoptosis induction, and signaling pathway inhibition in various cancer cell lines.

Table 1: De-repression of Direct and Indirect miR-155 Target Genes by this compound

| Cell Line | Target Gene | This compound Concentration | Fold Change in Expression (vs. Control) | Reference |

| U2932 (ABC-DLBCL) | BACH1 | 10 µM | ~2.5 | Anastasiadou E, et al. 2021 |

| U2932 (ABC-DLBCL) | INPP5D (SHIP1) | 10 µM | ~2.0 | Anastasiadou E, et al. 2021 |

| U2932 (ABC-DLBCL) | TP53INP1 | 10 µM | ~2.0 | Anastasiadou E, et al. 2021 |

| U2932 (ABC-DLBCL) | HIVEP2 | 10 µM | ~1.8 | Anastasiadou E, et al. 2021 |

| U2932 (ABC-DLBCL) | WEE1 | 10 µM | ~1.7 | Anastasiadou E, et al. 2021 |

| U2932 (ABC-DLBCL) | CUX1 | 10 µM | ~1.6 | Anastasiadou E, et al. 2021 |

| OCI-LY3 (ABC-DLBCL) | WEE1 | 10 µM | ~1.5 | Anastasiadou E, et al. 2021 |

| OCI-LY3 (ABC-DLBCL) | CUX1 | 10 µM | ~1.4 | Anastasiadou E, et al. 2021 |

| RCK8 (ABC-DLBCL) | WEE1 | 10 µM | ~1.4 | Anastasiadou E, et al. 2021 |

Table 2: Induction of Apoptosis by this compound

| Cell Line | This compound Concentration | Treatment Duration | Percentage of Apoptotic Cells (Annexin V+) | Reference |

| U2932 (ABC-DLBCL) | 10 µM | 96 hours | ~35% | Anastasiadou E, et al. 2021 |

| OCI-LY3 (ABC-DLBCL) | 10 µM | 96 hours | ~30% | Anastasiadou E, et al. 2021 |

| RCK8 (ABC-DLBCL) | 10 µM | 96 hours | ~25% | Anastasiadou E, et al. 2021 |

| MF and HTLV-1+ CTCL cell lines | 10 µM | 12 days | Significant increase | Seto AG, et al. 2018 |

Table 3: Inhibition of Downstream Signaling Pathways by this compound

| Cell Line | Pathway Component | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Primary human activated T cells or MF cell lines | pAKT | 10-50 µM | 7 days | Reduction in phosphorylation | [5] |

| Primary human activated T cells or MF cell lines | pERK1/2 | 10-50 µM | 7 days | Reduction in phosphorylation | [5] |

| Primary human activated T cells or MF cell lines | pSTAT3 | 10-50 µM | 7 days | Reduction in phosphorylation | [5] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the downstream effects of this compound.

Quantitative Real-Time PCR (qRT-PCR) for miRNA and Target Gene Expression

Objective: To quantify the expression levels of miR-155 and its target mRNAs in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., U2932, OCI-LY3, RCK8) at a suitable density and treat with this compound (e.g., 10 µM) or a negative control oligonucleotide for a specified duration (e.g., 72-96 hours).

-

RNA Extraction: Isolate total RNA from the cells using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

-

Reverse Transcription (RT):

-

For miRNA: Use a specific stem-loop RT primer for miR-155 to synthesize cDNA.

-

For mRNA: Use random hexamers or oligo(dT) primers to synthesize cDNA from total RNA.

-

-

qRT-PCR:

-

Perform real-time PCR using a TaqMan or SYBR Green-based assay.

-

Use specific primers for miR-155, the target genes of interest (e.g., BACH1, SHIP1, WEE1), and a housekeeping gene for normalization (e.g., RNU6B for miRNA, GAPDH for mRNA).

-

Run the PCR reaction on a real-time PCR system.

-

-

Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method.

Western Blotting for Protein Expression and Phosphorylation

Objective: To assess the protein levels of miR-155 targets and the phosphorylation status of key signaling proteins.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., SHIP1, SOCS1, pSTAT3, pERK, pAKT, and their total protein counterparts) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability and Apoptosis Assays

Objective: To determine the effect of this compound on cell proliferation and programmed cell death.

Protocol:

-

Cell Viability (MTT/WST-1 Assay):

-

Seed cells in a 96-well plate and treat with various concentrations of this compound for different time points (e.g., 48, 72, 96 hours).

-

Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound as described above.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Mandatory Visualizations

Signaling Pathways

Caption: this compound-mediated miR-155 inhibition and its downstream effects.

Experimental Workflows

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound effectively inhibits miR-155, leading to the de-repression of a network of tumor-suppressive target genes. This, in turn, results in the attenuation of key oncogenic signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways.[5][6] The functional consequences of these molecular changes are a reduction in cancer cell proliferation and survival, and an induction of apoptosis.[5][7] The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on miR-155-targeted therapies. The continued investigation of this compound and its downstream targets holds significant promise for the development of novel treatments for a range of malignancies characterized by miR-155 overexpression.

References

- 1. This compound, an Oligonucleotide Inhibitor of miR-155, Slows DLBCL Tumor Cell Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ulab360.com [ulab360.com]

- 4. MicroRNAs and JAK/STAT3 signaling: A new promising therapeutic axis in blood cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an Oligonucleotide Inhibitor of miR-155, Slows DLBCL Tumor Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Performing appropriate miRNA control experiments [qiagen.com]

- 7. takarabio.com [takarabio.com]

An In-depth Technical Guide to the Molecular Basis of Cobomarsen's Therapeutic Effect

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobomarsen (MRG-106) is a synthetic, Locked Nucleic Acid (LNA)-modified antisense oligonucleotide designed to be a competitive inhibitor of microRNA-155 (miR-155).[1][2] Overexpression of miR-155, an oncomiR, is a hallmark of various hematological malignancies, including specific subtypes of lymphoma and leukemia, where it contributes to oncogenesis by suppressing tumor suppressor genes.[3][4] this compound's mechanism of action is centered on its high-affinity binding to mature miR-155, which prevents the miRNA from binding to its target messenger RNAs (mRNAs).[1] This action de-represses the translation of key tumor suppressor proteins, leading to reduced cellular proliferation, induction of apoptosis, and modulation of critical cancer-related signaling pathways.[5][6] This technical guide provides a comprehensive overview of the molecular basis for this compound's therapeutic effect, summarizing preclinical and clinical data, detailing key experimental protocols, and visualizing the underlying molecular pathways.

Introduction: miR-155 as a Therapeutic Target

MicroRNA-155 (miR-155) is a small non-coding RNA that plays a significant role in post-transcriptional gene regulation.[6] In normal physiology, it is involved in hematopoiesis, inflammation, and immunity. However, its dysregulation and overexpression are strongly implicated in the pathogenesis of various cancers, particularly B-cell and T-cell malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and Cutaneous T-cell Lymphoma (CTCL).[3][5] As an "oncomiR," elevated miR-155 levels correlate with poor prognosis by silencing a range of tumor suppressor genes, thereby promoting cell survival, proliferation, and evading apoptosis.[3][5]

This compound is an LNA-based antisense oligonucleotide designed to specifically target and inhibit miR-155.[2] The LNA modifications enhance its stability and binding affinity for miR-155, making it a potent and specific inhibitor.[2] By sequestering miR-155, this compound restores the expression of critical proteins that collectively halt the progression of cancer.

Molecular Mechanism of Action

The primary therapeutic action of this compound is the direct and competitive inhibition of miR-155. This restores the normal expression of miR-155's target genes, which are often tumor suppressors.

Modulation of Key Oncogenic Signaling Pathways

Preclinical studies have demonstrated that inhibition of miR-155 by this compound coordinately regulates and suppresses multiple survival pathways that are crucial for the pathogenesis of CTCL and other hematological cancers.[5][7] These include the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. By restoring miR-155 target genes, this compound disrupts the positive feedback loops that maintain the activation of these oncogenic cascades.[5][8]

Preclinical and Clinical Efficacy: Quantitative Data Summary

This compound has been evaluated in a range of preclinical models and clinical trials, demonstrating target engagement and anti-tumor activity.

Table 1: In Vitro Efficacy of this compound

| Cell Line Type | Concentration | Duration | Observed Effects | Reference(s) |

| ABC-DLBCL (U2932, OCI-LY3, RCK8) | 10 µM | 48-96 h | Reduced cell proliferation, induced significant late apoptosis. | [3][6][8] |

| CTCL (MF and HTLV-1+) | 10 µM | 12 days | Reduced cellular proliferation and induced apoptosis. | [8] |

| Primary Human T-cells / MF cell lines | 10-50 µM | 7 days | Reduced phosphorylation of AKT, ERK1/2, and STAT-3. | [8] |

Table 2: In Vivo Efficacy of this compound (Xenograft Models)

| Cancer Model | Dosing Regimen | Duration | Observed Effects | Reference(s) |

| ABC-DLBCL (U2932 cells in NSG mice) | 1 mg/kg IV (Days 0 & 2) | 10 days | Significantly reduced tumor volume, triggered apoptosis, de-repressed miR-155 target genes. | [4][6] |

Table 3: Clinical Trial Efficacy of this compound

| Trial Phase | Indication | N | Key Efficacy Endpoint | Result | Reference(s) |

| Phase 1 | CTCL (Mycosis Fungoides) | 32 | Improvement in mSWAT score | 91% (29/32) of evaluable subjects showed improvement. | [9] |

| Phase 1 | CTCL (Mycosis Fungoides) | 21 | ≥50% reduction in mSWAT score (after >1 month dosing) | 52% (11/21) of patients achieved this endpoint. | [9] |

| Phase 1 | CTCL (Mycosis Fungoides, 300mg IV) | 8 | Objective Response Rate lasting ≥4 months (ORR4) | 50% (4/8) of patients achieved an ORR4. | [10] |

| Phase 1 | ATLL (Residual Disease) | 6 | Disease Stabilization | Sustained disease stabilization observed for up to 13 months. | [10] |

Experimental Protocols

Detailed methodologies are critical for the accurate interpretation and replication of findings. The following sections outline standard protocols for key experiments used to characterize the effects of this compound.

Experimental Workflow Overview

Cell Viability Assay (Luminescence-Based)

This protocol is based on assays like Promega's CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[3][11]

-

Cell Plating: Seed cells (e.g., 5,000-10,000 cells/well) in an opaque-walled 96-well plate in 100 µL of appropriate culture medium.

-

Treatment: After 24 hours, treat cells with varying concentrations of this compound or a scrambled/mismatch control oligonucleotide (e.g., 10 µM).[8] Include untreated wells as a negative control.

-

Incubation: Incubate plates for specified time points (e.g., 48, 72, 96 hours) at 37°C in a humidified, 5% CO₂ incubator.[3]

-

Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Assay: Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis & Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate-reading luminometer. Data is typically normalized to the untreated control.

Quantitative Real-Time PCR (qRT-PCR) for miRNA

This protocol outlines the quantification of mature miR-155 levels using a stem-loop RT-PCR approach, such as TaqMan® MicroRNA Assays.[12][13][14]

-

RNA Extraction: Isolate total RNA, including the small RNA fraction, from treated and control cells or tumor tissue using a suitable method (e.g., TRIzol reagent or a column-based kit). Assess RNA quality and quantity.

-

Reverse Transcription (RT): In a 15 µL reaction, combine 1-10 ng of total RNA with a miRNA-specific stem-loop RT primer, dNTPs, MultiScribe™ Reverse Transcriptase, and RT buffer.

-

RT Incubation: Perform the RT reaction using the following thermal profile: 16°C for 30 min, 42°C for 30 min, 85°C for 5 min, then hold at 4°C.

-

Real-Time PCR: Prepare a 20 µL PCR reaction containing: 1.33 µL of the RT product, TaqMan® Universal PCR Master Mix, and the specific TaqMan® MicroRNA Assay probe/primer mix.

-

Thermal Cycling: Run the reaction on a real-time PCR instrument with a standard cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec.

-

Data Analysis: Determine the quantification cycle (Cq) for miR-155 and a reference small RNA (e.g., RNU6B). Calculate relative expression using the ΔΔCq method.

Western Blot for Phosphorylated Proteins

This protocol is optimized for detecting changes in the phosphorylation status of signaling proteins like AKT, ERK, and STAT3.[15][16]

-

Protein Extraction: Lyse cells in ice-cold RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[16]

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer, heat at 95°C for 5 minutes to denature.

-

SDS-PAGE: Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[16]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the phosphorylated target (e.g., anti-p-AKT Ser473, anti-p-ERK1/2 Thr202/Tyr204) diluted in 5% BSA/TBST.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

-

Stripping and Reprobing: To normalize, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., total AKT, total ERK) and a loading control (e.g., GAPDH, β-actin).

In Vivo Xenograft Tumor Model

This protocol describes the establishment and treatment of a subcutaneous tumor model to assess in vivo efficacy.[6][17]

-

Cell Preparation: Harvest cancer cells (e.g., 10 x 10⁶ U2932 cells) during their exponential growth phase and resuspend in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.[6]

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., NSG or athymic nude mice).

-

Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Begin measurements once tumors are palpable (e.g., 150-200 mm³), using digital calipers to calculate volume (Volume = 0.5 x Length x Width²).[6]

-

Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle [PBS], Control Oligonucleotide, this compound).

-

Drug Administration: Administer treatment as specified. For this compound, this has been performed via intravenous (IV) injection at doses such as 1 mg/kg.[6]

-

Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.

-

Endpoint: At the end of the study, euthanize mice and harvest tumors for pharmacodynamic analysis (e.g., qRT-PCR, Western blot, immunohistochemistry).

Conclusion

This compound represents a targeted therapeutic strategy that leverages a deep understanding of miRNA biology in cancer. Its molecular mechanism is precise: the specific inhibition of miR-155 restores the expression of critical tumor suppressor genes. This single action triggers a cascade of downstream effects, including the suppression of multiple oncogenic signaling pathways (JAK/STAT, PI3K/AKT, MAPK/ERK), leading to reduced cancer cell proliferation and increased apoptosis.[5][8] The quantitative data from in vitro, in vivo, and early-phase clinical studies provide strong evidence for this mechanism of action. While later-stage clinical development was discontinued, the extensive research on this compound validates miR-155 as a compelling therapeutic target and provides a robust framework for the development of future RNA-targeted therapies.

References

- 1. Facebook [cancer.gov]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. This compound, an oligonucleotide inhibitor of miR-155, co-ordinately regulates multiple survival pathways to reduce cellular proliferation and survival in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an Oligonucleotide Inhibitor of miR-155, Slows DLBCL Tumor Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. miRagen reports positive Phase l trial data of this compound [clinicaltrialsarena.com]

- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 12. RealTimePCR-Protocol-miRNA-SCALONMC [protocols.io]

- 13. genome.med.harvard.edu [genome.med.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. researchgate.net [researchgate.net]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cobomarsen in Diffuse Large B-cell Lymphoma (DLBCL) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobomarsen (formerly MRG-106) is an antisense oligonucleotide that acts as a specific inhibitor of microRNA-155 (miR-155).[1][2] In the context of diffuse large B-cell lymphoma (DLBCL), particularly the activated B-cell-like (ABC) subtype, miR-155 is frequently overexpressed and functions as an oncomiR, promoting cell proliferation and survival.[3] this compound-mediated inhibition of miR-155 leads to the de-repression of its target genes, resulting in anti-tumor effects, including decreased cell proliferation and induction of apoptosis. These application notes provide a summary of the effects of this compound in preclinical DLBCL models and detailed protocols for key experimental assays.

Mechanism of Action

This compound is a locked nucleic acid (LNA)-modified oligonucleotide designed to bind with high affinity and specificity to mature miR-155, thereby preventing it from binding to its target messenger RNAs (mRNAs).[1] This action lifts the translational repression of numerous tumor-suppressor genes and other genes involved in cell cycle control and apoptosis. In DLBCL, the inhibition of miR-155 by this compound has been shown to modulate several key oncogenic signaling pathways, including the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways, leading to a reduction in tumor cell survival and proliferation.[2][4]

Data Presentation

In Vitro Efficacy of this compound in DLBCL Cell Lines

| Cell Line | Treatment | Duration (hours) | Parameter | Result | Statistical Significance |

| U2932 | 10 µM this compound | 96 | Cell Proliferation | Decreased | P < 0.05 |

| OCI-LY3 | 10 µM this compound | 96 | Cell Proliferation | Decreased | P < 0.01 |

| RCK8 | 10 µM this compound | 96 | Cell Proliferation | Decreased | P < 0.01 |

| U2932 | 10 µM this compound | 96 | Late Apoptosis | Increased | P < 0.01 |

| OCI-LY3 | 10 µM this compound | 96 | Late Apoptosis | Increased | P < 0.001 |

| RCK8 | 10 µM this compound | 96 | Late Apoptosis | Increased | P < 0.001 |

Data compiled from studies on ABC-DLBCL cell lines.[5][6]

In Vivo Efficacy of this compound in a DLBCL Xenograft Model

| Mouse Model | Cell Line Engrafted | Treatment | Dosing Schedule | Parameter | Result | Statistical Significance |

| NSG | U2932 | 1 mg/kg this compound | Intravenous, days 0, 2, 4, 7 | Tumor Volume | Significantly Reduced | P < 0.0001 (at day 10) |

| NSG | U2932 | 1 mg/kg this compound | Intravenous, days 0, 2, 4, 7 | Apoptosis in Tumor | Increased | N/A |

Data from a xenograft mouse model of ABC-DLBCL.[5][7]

Experimental Protocols

Cell Viability Assay

This protocol is for assessing the effect of this compound on the viability of DLBCL cells using a luminescence-based ATP assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[3][8]

Materials:

-

DLBCL cell lines (e.g., U2932, OCI-LY3, RCK8)

-

RPMI-1640 medium with 10% FBS

-

This compound and control oligonucleotide

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed DLBCL cells in opaque-walled 96-well plates at a desired density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a control oligonucleotide (a final concentration of 10 µM has been shown to be effective).[5] Include untreated wells as a negative control.

-

Incubate the plates for 48, 72, and 96 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[8]

-

Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.[9]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Apoptosis Assay

This protocol describes the detection of apoptosis in this compound-treated DLBCL cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[10]

Materials:

-

DLBCL cell lines

-

This compound and control oligonucleotide

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed 5 x 10^5 DLBCL cells in a 6-well plate.

-

Treat the cells with 10 µM this compound or a control oligonucleotide.

-

Incubate for 96 hours, replenishing the medium with fresh medium containing the respective oligonucleotides at 48 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-